

Verifying the Structure of Trisodium Pentacyanoaminoferate: A Comparative Guide to Experimental Techniques

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Compound of Interest

Compound Name: *Trisodium pentacyanoaminoferate*

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This guide provides an objective comparison of key experimental techniques used to verify the structure of **Trisodium pentacyanoaminoferate**, $\text{Na}_3[\text{Fe}(\text{CN})_5\text{NH}_3]$. Detailed methodologies and expected quantitative data are presented to support researchers in confirming the synthesis and structural integrity of this coordination compound. The established structure consists of a central iron(II) ion octahedrally coordinated to five cyanide ligands and one ammine ligand.[1][2]

Elemental Analysis

Elemental analysis is a fundamental technique to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For **Trisodium pentacyanoaminoferate** (Formula: $\text{C}_5\text{H}_3\text{FeN}_6\text{Na}_3$, Molecular Weight: 271.93 g/mol), the theoretical elemental composition provides a baseline for comparison with experimental results.[2][3][4]

Experimental Protocol:

A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting gases (CO_2 , H_2O , N_2) are separated and quantified by various detection methods, such as infrared spectroscopy and thermal conductivity. The iron and sodium content can be

determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES) after acid digestion of the sample.

Expected Data:

Element	Theoretical Percentage (%)
Carbon (C)	22.08
Hydrogen (H)	1.11
Nitrogen (N)	30.90
Iron (Fe)	20.54
Sodium (Na)	25.36

Table 1. Theoretical elemental composition of **Trisodium pentacyanoaminoferate**.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and the overall geometry of the molecule. X-ray crystallographic studies on related pentacyanoferrate(II) complexes have confirmed a pseudo-octahedral coordination around the iron center.^[1] A study on the heptahydrate form of sodium pentacyanoammineferrate(II) has provided detailed structural parameters.^[5]

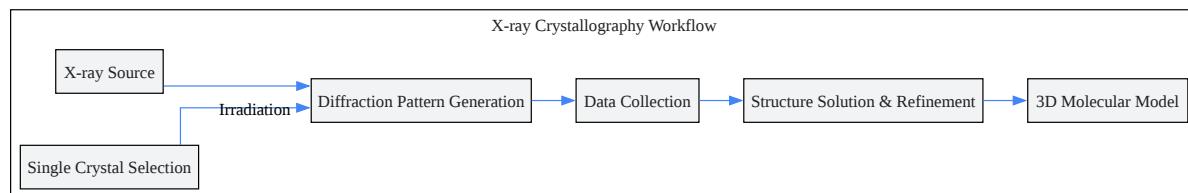
Experimental Protocol:

A suitable single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated. The resulting data is processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

Expected Crystallographic Data:

Parameter	Expected Value Range
Coordination Geometry	Octahedral
Fe-C Bond Lengths (Å)	1.90 - 1.95
Fe-N (ammine) Bond Length (Å)	2.00 - 2.05
C≡N Bond Lengths (Å)	1.14 - 1.18
C-Fe-C Bond Angles (°)	~90 and ~180
C-Fe-N Bond Angles (°)	~90 and ~180

Table 2. Expected single-crystal X-ray diffraction data for the $[\text{Fe}(\text{CN})_5\text{NH}_3]^{3-}$ anion.



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Caption: Workflow for 3D structure determination using X-ray crystallography.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For **Trisodium pentacyanoaminoferrate**, IR spectroscopy is particularly useful for confirming the presence of the cyanide ($\text{C}\equiv\text{N}$) and ammine ($\text{N}-\text{H}$) ligands.

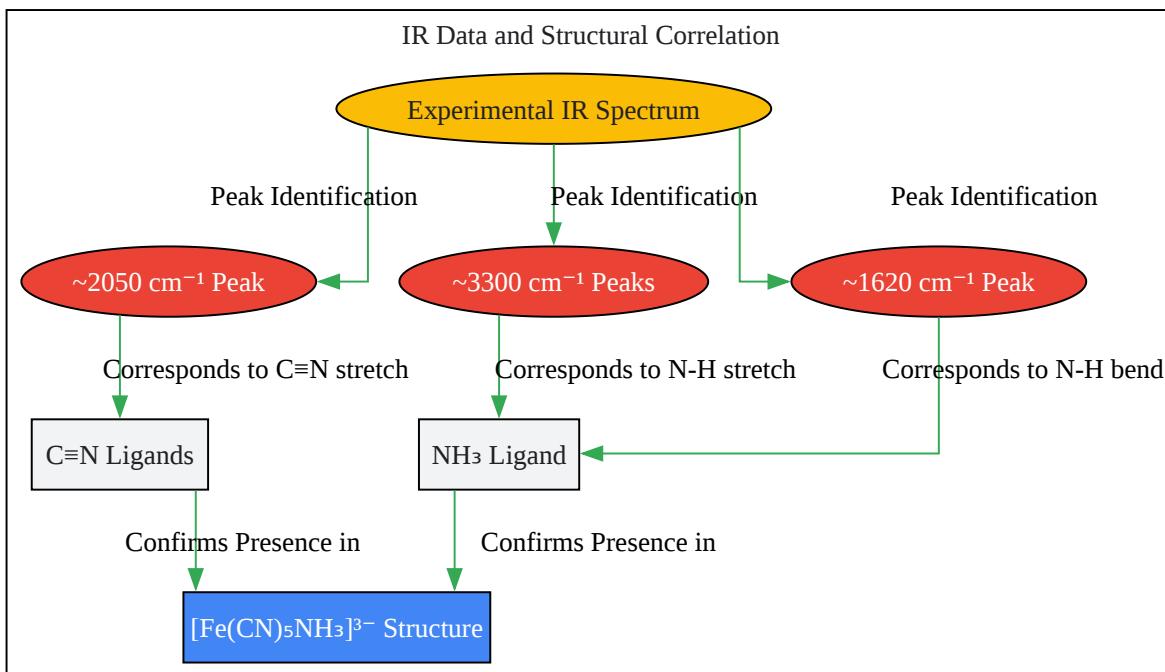
Experimental Protocol:

A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a mull. The sample is then placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The frequencies at which the molecule absorbs the radiation correspond to the vibrational frequencies of its bonds.

Expected Vibrational Frequencies:

Functional Group	Bond Vibration	Expected Frequency (cm ⁻¹)
Cyanide	C≡N stretch	2000 - 2100
Ammine	N-H stretch	3200 - 3400
Ammine	N-H bend	1600 - 1650
Metal-Ligand	Fe-C/Fe-N stretch	400 - 600

Table 3. Characteristic infrared absorption frequencies for **Trisodium pentacyanoaminoferrate**.



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Caption: Logical relationship between IR spectral data and ligand confirmation.

Conclusion

The combination of elemental analysis, single-crystal X-ray diffraction, and infrared spectroscopy provides a comprehensive and robust verification of the structure of **Trisodium pentacyanoaminoferate**. While elemental analysis confirms the empirical formula, X-ray crystallography offers an unambiguous determination of the molecular geometry and bond parameters. Infrared spectroscopy serves as a rapid and reliable method to confirm the presence of the key functional ligands. The consistent agreement between the data obtained from these techniques and the theoretical values provides high confidence in the structural assignment of the synthesized compound.

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